Ethylenebis(triphenylphosphine)platinum(0)
Overview
Description
Ethylenebis(triphenylphosphine)platinum(0) is an organometallic compound with the chemical formula [ (C6H5)3P]2Pt (H2C=CH2). It is a platinum complex where the platinum atom is coordinated to two triphenylphosphine ligands and an ethylene ligand. This compound is known for its applications in catalysis and organometallic chemistry due to its unique structure and reactivity.
Biochemical Analysis
Biochemical Properties
Its role as a nucleophilic metal species suggests that it may interact with various enzymes, proteins, and other biomolecules in biochemical reactions
Cellular Effects
It is known that the compound can cause skin and eye irritation, and may cause respiratory irritation
Molecular Mechanism
As a nucleophilic metal species, it may bind to various biomolecules and influence their function It may also inhibit or activate enzymes and alter gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethylenebis(triphenylphosphine)platinum(0) can be synthesized through various methods. One common method involves the reaction of bis(triphenylphosphine)platinum(II) chloride with ethylene in the presence of a reducing agent such as hydrazine in 2-propanol . The reaction proceeds as follows:
(Ph3P)2PtCl2+C2H4+N2H4→(Ph3P)2Pt(C2H4)+2HCl+N2
Industrial Production Methods
Industrial production methods for ethylenebis(triphenylphosphine)platinum(0) are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. The use of inert atmosphere and controlled temperature is crucial to prevent decomposition and ensure the stability of the compound.
Chemical Reactions Analysis
Types of Reactions
Ethylenebis(triphenylphosphine)platinum(0) undergoes various types of reactions, including:
Oxidative Addition: This reaction involves the addition of a molecule to the platinum center, increasing its oxidation state.
Reductive Elimination: This reaction involves the removal of two ligands from the platinum center, reducing its oxidation state.
Ligand Exchange: This reaction involves the exchange of ligands on the platinum center with other ligands.
Common Reagents and Conditions
Oxidative Addition: Common reagents include alkyl halides and aryl halides. The reaction is typically carried out at room temperature or slightly elevated temperatures.
Reductive Elimination: This reaction often occurs under mild conditions, sometimes requiring heating.
Ligand Exchange: Reagents such as alkenes and alkynes are used, and the reaction is typically carried out in an inert atmosphere.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidative addition with an alkyl halide would result in a platinum complex with the alkyl and halide ligands attached to the platinum center.
Scientific Research Applications
Ethylenebis(triphenylphosphine)platinum(0) has a wide range of applications in scientific research:
Catalysis: It is used as a catalyst in various organic reactions, including hydrosilation and polymerization reactions.
Organometallic Chemistry: It serves as a model compound for studying the behavior of platinum complexes and their reactivity.
Material Science: It is used in the synthesis of platinum-containing materials with unique properties.
Biological Studies:
Mechanism of Action
The mechanism of action of ethylenebis(triphenylphosphine)platinum(0) involves its ability to coordinate with various ligands and undergo oxidative addition and reductive elimination reactions. The platinum center acts as a nucleophilic species, facilitating the exchange of ligands and the formation of new bonds. This reactivity is crucial for its catalytic activity and its interactions with biological molecules .
Comparison with Similar Compounds
Ethylenebis(triphenylphosphine)platinum(0) can be compared with other platinum complexes such as:
Tetrakis(triphenylphosphine)platinum(0): This compound has four triphenylphosphine ligands and is used in similar catalytic applications.
cis-Dichlorobis(triphenylphosphine)platinum(II): This compound has two chloride ligands and two triphenylphosphine ligands and is used in different types of catalytic reactions.
Dichloro(1,5-cyclooctadiene)platinum(II): This compound has two chloride ligands and a cyclooctadiene ligand and is used in various organic transformations.
Ethylenebis(triphenylphosphine)platinum(0) is unique due to its ethylene ligand, which imparts distinct reactivity and stability compared to other platinum complexes.
Properties
IUPAC Name |
ethene;platinum;triphenylphosphane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C18H15P.C2H4.Pt/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-2;/h2*1-15H;1-2H2; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZUASTIKPBCXPU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[Pt] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H34P2Pt | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501338570 | |
Record name | Ethylenebis(triphenylphosphine)platinum(0) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501338570 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
747.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
12120-15-9 | |
Record name | Ethylenebis(triphenylphosphine)platinum(0) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501338570 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethylenebis(triphenylphosphine)platinum(0) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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